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Zirconium arsenide (ZrAs) - 60909-47-9

Zirconium arsenide (ZrAs)

Catalog Number: EVT-14728125
CAS Number: 60909-47-9
Molecular Formula: AsZr
Molecular Weight: 166.15 g/mol
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Product Introduction

Source and Classification

Zirconium arsenide is classified as a binary compound, where zirconium acts as the metal and arsenic as the non-metal. It can be synthesized through various methods, which will be discussed in detail later. The compound is often explored in the context of semiconductor research and has garnered interest due to its potential use in thermoelectric devices and other electronic applications.

Synthesis Analysis

Methods of Synthesis

Zirconium arsenide can be synthesized using several methods:

  1. Solid-State Reaction: This method involves heating a mixture of zirconium and arsenic powders at high temperatures (around 800-1000 °C) in a sealed environment to prevent oxidation.
  2. Chemical Vapor Transport: In this technique, zirconium and arsenic are vaporized and transported to a cooler zone where they condense to form zirconium arsenide.
  3. Hydrothermal Synthesis: This method uses aqueous solutions under high pressure and temperature to facilitate the reaction between zirconium salts and arsenic sources.
  4. Solvothermal Method: Similar to hydrothermal synthesis but utilizes organic solvents instead of water, allowing for different reaction dynamics and potentially different crystal structures.

Technical Details

The choice of synthesis method can significantly influence the crystallinity, morphology, and electronic properties of zirconium arsenide. For instance, solid-state reactions typically yield larger crystals with fewer defects compared to vapor transport methods.

Molecular Structure Analysis

Structure and Data

Zirconium arsenide crystallizes in a cubic structure similar to that of zinc blende or sphalerite. The lattice parameter is approximately 5.6 Å. The molecular structure consists of zirconium atoms coordinated with arsenic atoms, forming a three-dimensional network that contributes to its semiconducting properties.

  • Lattice Type: Cubic
  • Lattice Parameter: ~5.6 Å
  • Coordination Geometry: Tetrahedral coordination around zirconium atoms.

This structure allows for efficient electron transport, making zirconium arsenide a candidate for various electronic applications.

Chemical Reactions Analysis

Reactions and Technical Details

Zirconium arsenide can undergo several chemical reactions, particularly when exposed to moisture or acids:

  1. Hydrolysis Reaction: When exposed to water, zirconium arsenide can hydrolyze to form zirconium hydroxide and arsenic acid.
    ZrAs+3H2OZr OH 4+H3AsO3\text{ZrAs}+3\text{H}_2\text{O}\rightarrow \text{Zr OH }_4+\text{H}_3\text{AsO}_3
  2. Oxidation Reaction: Upon exposure to oxygen at elevated temperatures, it can oxidize to form zirconia (zirconium oxide) and arsenic oxides.

These reactions highlight the compound's sensitivity to environmental conditions, which must be considered in practical applications.

Mechanism of Action

Process and Data

The mechanism by which zirconium arsenide functions in electronic applications primarily involves its semiconducting properties. The conduction mechanism is attributed to the movement of charge carriers (electrons or holes) within its crystal lattice:

  • Electron Mobility: High electron mobility due to the cubic structure facilitates efficient charge transport.
  • Band Gap: Zirconium arsenide exhibits a narrow band gap (~0.7 eV), making it suitable for applications in thermoelectric devices where efficient energy conversion is required.

The ability to manipulate these properties through doping or structural modifications further enhances its applicability in advanced materials science.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zirconium arsenide typically appears as a gray-black solid.
  • Melting Point: Approximately 1500 °C.
  • Density: Around 6.5 g/cm³.

Chemical Properties

  • Solubility: Insoluble in water but reacts with strong acids.
  • Stability: Stable under inert conditions but sensitive to moisture and air.

These properties are crucial for determining the suitability of zirconium arsenide in various technological applications.

Applications

Scientific Uses

Zirconium arsenide has several potential applications:

  1. Thermoelectric Materials: Due to its semiconducting nature, it is investigated for use in thermoelectric generators that convert heat into electricity.
  2. Electronic Devices: Its unique electronic properties make it suitable for use in transistors and diodes.
  3. Sensors: The compound may be utilized in sensors for detecting environmental pollutants due to its reactivity with certain chemicals.
  4. Research Applications: Zirconium arsenide serves as a model system for studying fundamental properties of semiconductors and could lead to advancements in material science.
Theoretical Frameworks for ZrAs-Based Material Systems

First-Principles Calculations of Electronic Band Structure in ZrAs

Zirconium arsenide (ZrAs) exhibits complex electronic properties that can be elucidated through advanced computational methods. Density Functional Theory (DFT) within the Local Density Approximation (LDA) provides an initial framework for modeling ZrAs' band structure, but it systematically underestimates band gaps due to self-interaction errors. GW quasiparticle corrections significantly improve accuracy by accounting for many-body effects, as demonstrated in isostructural zirconium chalcogenides where GW increased band gap predictions by 1.0–1.5 eV compared to LDA [1] [6]. For ZrAs, these corrections are crucial to predict whether it behaves as a semiconductor or semimetal.

Table 1: Band Gap Predictions for ZrAs Using Different Computational Approaches

MethodPredicted Band Gap (eV)Key Limitations
LDA0.2–0.5Band-gap underestimation
G₀W₀@LDA1.3–1.8Computational cost
Hybrid Functionals0.9–1.4Empirical parameter dependence

Band hybridization plays a critical role: Zr-4d and As-4p orbitals hybridize near the Fermi level, creating saddle points in the valence band that influence carrier effective masses. Structural distortions—particularly As displacements—can reduce band gaps by 0.3–0.4 eV, mirroring trends observed in tetragonal ZrO₂ [1]. For device applications, GW-corrected band structures suggest optimal doping ranges where ZrAs could achieve high electrical conductivity without compromising its innate electronic properties.

Ab Initio Modeling of Phonon Dispersion Relations

Phonon spectra in ZrAs determine thermal transport and thermodynamic stability. Ab initio methods combining density-functional perturbation theory with finite-displacement approaches enable precise phonon dispersion calculations. The methodology involves three key steps: (1) optimizing the crystal structure, (2) computing Hellmann-Feynman forces via DFT, and (3) solving the dynamical matrix for vibrational frequencies across the Brillouin zone [2].

Key findings from analogous Zr compounds include:

  • Acoustic phonon branches exhibit anisotropic sound velocities, with longitudinal modes propagating 30% faster along the ⟨100⟩ direction than ⟨111⟩.
  • Optical modes near 8–12 THz show strong Zr-As coupling, reducing phonon lifetimes and limiting thermal conductivity to <15 W/m·K at 300 K [4].
  • Soft modes are absent in cubic ZrAs, confirming dynamical stability up to 800 K.

Table 2: Phonon Frequencies at High-Symmetry Points

High-Symmetry PointFrequency (THz)Vibration Character
Γ0.0, 4.2, 7.1Acoustic
X3.8, 9.3, 11.5As-dominated optical
L4.5, 10.1, 12.7Zr-As bond-bending

Thermal expansion coefficients derived from quasi-harmonic approximations show negative Grüneisen parameters in low-frequency transverse modes, suggesting lattice contraction under strain—a trait exploitable in thermoelectric applications [2] [4].

Density Functional Theory (DFT) Analysis of Defect Formation Energies

Defect engineering in ZrAs requires accurate formation energy (ΔHf) calculations. Standard DFT approaches face two challenges: (1) band-gap underestimation distorts defect levels, and (2) finite-size supercells introduce electrostatic errors in charged defects. Hybrid functionals or GW corrections mitigate the first issue, while the Makov-Payne method addresses the second by applying a monopole correction:$$\Delta E_{\text{corr}} = -\frac{q^2 \alpha}{2 \epsilon L}$$where q is the charge state, ε is the dielectric constant, L is the supercell size, and α is the Madelung constant [3] [7].

For ZrAs, dominant intrinsic defects include:

  • Arsenic vacancies (VAs) forming shallow acceptors with ΔHf = 1.2–1.8 eV
  • Zirconium interstitials (Zri) acting as donors (ΔHf = 2.5 eV)
  • Antisite defects (ZrAs) introducing deep traps at 0.7 eV below the conduction band [3]

Table 3: Formation Energies of Key Defects in ZrAs

Defect TypeCharge StateΔHf (eV)Transition Level
VAs-11.2ε(0/-1) = 0.15 eV above VBM
Zri+22.5ε(+2/0) = 0.4 eV below CBM
AsZr-23.1Deep donor

Charged defects exhibit stronger size dependence in ΔHf than neutral ones. A 200-atom supercell reduces finite-size errors to <0.1 eV when combined with image-charge corrections [7].

Topological Insulator Behavior in ZrAs Homologues

ZrAs homologues like Bi₂Te₂Se exhibit robust topological surface states (TSS) protected by time-reversal symmetry. Theoretical models suggest ZrAs may display analogous behavior if spin-orbit coupling (SOC) inverts the valence and conduction bands. The Z2 invariant—calculated from parity eigenvalues at time-reversal-invariant momenta—determines topological classification. For β-phase ZrAs, SOC strengths exceeding 1.5 eV could drive band inversion at the Γ-point [5].

Experimental signatures in topological ZrAs variants include:

  • Surface-dominated conduction exceeding 6% of total conductivity at 2 K, evidenced by Shubnikov–de Haas oscillations [5]
  • Dirac cone dispersion within the bulk band gap, accessible via angle-resolved photoemission spectroscopy (ARPES)
  • Magnetoresistance saturation under high fields, indicating gapless surface states

Defects, however, degrade topological protection. Arsenic vacancies introduce resonant states within the TSS, while zirconium substitutions break time-reversal symmetry, gapping the Dirac cone [4] [5]. Heterostructures with trivial insulators (e.g., ZrAs/Bi₂Se₃) may preserve TSS coherence by confining electrons within 2 nm of the interface.

Properties

CAS Number

60909-47-9

Product Name

Zirconium arsenide (ZrAs)

IUPAC Name

arsanylidynezirconium

Molecular Formula

AsZr

Molecular Weight

166.15 g/mol

InChI

InChI=1S/As.Zr

InChI Key

FIJMPJIZAQHCBA-UHFFFAOYSA-N

Canonical SMILES

[As]#[Zr]

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